molecular formula C19H20FNO2 B2884553 2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-71-4

2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2884553
CAS RN: 850905-71-4
M. Wt: 313.372
InChI Key: NPINFJFSVWDVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The presence of a fluorobenzyl group and a propoxy group suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline ring system would likely contribute to the rigidity of the molecule, while the fluorobenzyl and propoxy groups could influence its polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The isoquinoline ring might undergo electrophilic substitution reactions, while the fluorobenzyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which might influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Konno et al. (2005) describes the palladium-catalyzed annulation reaction of fluoroalkylated alkynes, a method potentially applicable to the synthesis of compounds like 2-(4-fluorobenzyl)-5-propoxy-3,4-dihydroisoquinolin-1(2H)-one. This process yields 4-fluoroalkylated isoquinolines efficiently and selectively (Konno et al., 2005).

  • Chemical Transformations : Wang et al. (2008) explored the CuI-catalyzed coupling of 2-halobenzylamines with beta-keto esters, leading to substituted isoquinolines. This study highlights the potential for diverse modifications of the isoquinoline structure, which could include the specific compound (Wang et al., 2008).

Medical and Biological Applications

  • Anti-Tubercular Agents : Research by Odingo et al. (2014) on the 2,4-diaminoquinazoline series, closely related to isoquinolines, demonstrated their effectiveness as inhibitors of Mycobacterium tuberculosis. This suggests potential antimicrobial applications for similar compounds (Odingo et al., 2014).

  • Cancer Research : Dehdashti et al. (2013) conducted a study using a related compound, 18F-ISO-1, in PET imaging to assess tumor proliferation in humans. This research demonstrates the potential of fluoroalkylated isoquinolines in cancer diagnosis and treatment monitoring (Dehdashti et al., 2013).

Material Science and Photophysics

  • Fluorescence Properties : Gao et al. (2016) investigated the fluorescence properties of rare-earth complexes with 8-hydroxyquinolinate derivatives, indicating a potential area of exploration for fluorine-containing isoquinoline compounds in material science and photophysics (Gao et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies might focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-propoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-2-12-23-18-5-3-4-17-16(18)10-11-21(19(17)22)13-14-6-8-15(20)9-7-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPINFJFSVWDVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.